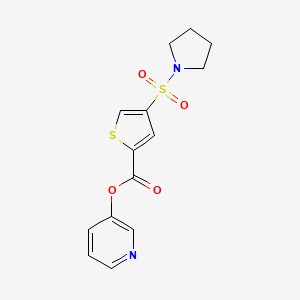![molecular formula C19H19N3O2 B5161778 N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5161778.png)
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a phenyl ring, and a benzamide moiety, making it a versatile molecule for chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. Reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis. Advanced techniques like catalytic hydrogenation and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, modifying the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for catalysis. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful for probing enzyme activities and protein functions.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, contributing to various industrial processes.
Wirkmechanismus
The mechanism by which N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The compound’s hydrazinyl group may form covalent bonds with target molecules, altering their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Knoevenagel Condensation Products: Compounds synthesized via the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazinyl group, in particular, offers versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(12-15-8-4-2-5-9-15)13-17(19(24)22-20)21-18(23)16-10-6-3-7-11-16/h2-13H,20H2,1H3,(H,21,23)(H,22,24)/b14-12+,17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJHWQDKBMSTOU-PZAFVPBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5161715.png)
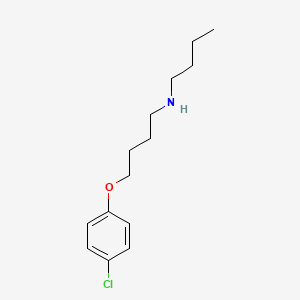
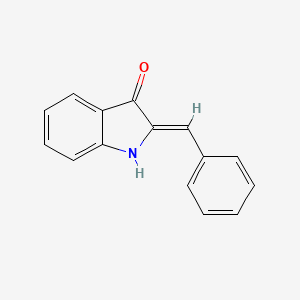

![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
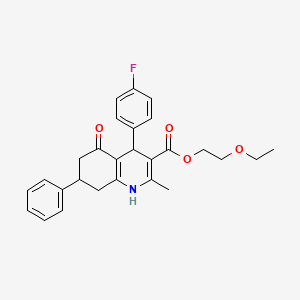
![1-(2-propan-2-yl-1,2,4-triazol-3-yl)-3-[[3-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B5161761.png)
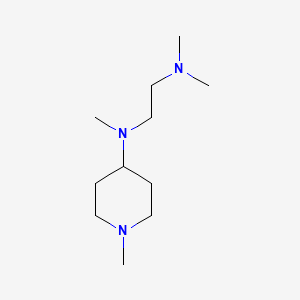
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5161776.png)
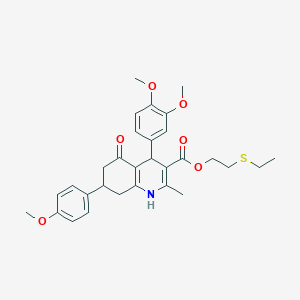
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
